2-(1H-Indol-7-yl)benzoic acid
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Overview
Description
2-(1H-Indol-7-yl)benzoic acid is a compound that features an indole moiety attached to a benzoic acid structure. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities. The indole ring system is prevalent in many alkaloids, pharmaceuticals, and agrochemicals, making it a crucial structure in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Indol-7-yl)benzoic acid typically involves the construction of the indole ring followed by its attachment to the benzoic acid moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid yields the indole derivative .
Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used. These methods allow for the efficient formation of carbon-nitrogen bonds, which are essential in the synthesis of indole derivatives .
Chemical Reactions Analysis
Types of Reactions: 2-(1H-Indol-7-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction of the indole ring can yield indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole nitrogen or the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products: The major products formed from these reactions include oxindoles, indolines, and various substituted indole derivatives .
Scientific Research Applications
2-(1H-Indol-7-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Indole derivatives are studied for their role in cell signaling and as potential therapeutic agents.
Medicine: Many indole derivatives exhibit anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Indole compounds are used in the production of dyes, perfumes, and agricultural chemicals.
Mechanism of Action
The mechanism of action of 2-(1H-Indol-7-yl)benzoic acid involves its interaction with various molecular targets. Indole derivatives can bind to enzymes, receptors, and other proteins, modulating their activity. For example, indole compounds have been shown to inhibit enzymes involved in cancer cell proliferation and microbial growth . The specific pathways and targets depend on the structure and functional groups of the indole derivative .
Comparison with Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Indole-3-butyric acid: Used as a rooting hormone in plant propagation.
Uniqueness: 2-(1H-Indol-7-yl)benzoic acid is unique due to its specific structure, which combines the indole ring with a benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C15H11NO2 |
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Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-(1H-indol-7-yl)benzoic acid |
InChI |
InChI=1S/C15H11NO2/c17-15(18)13-6-2-1-5-11(13)12-7-3-4-10-8-9-16-14(10)12/h1-9,16H,(H,17,18) |
InChI Key |
MVLNSQCEEVLKKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC3=C2NC=C3)C(=O)O |
Origin of Product |
United States |
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